REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:13])[C:7](=[N:11][OH:12])[C:8]([CH3:10])=[O:9])([CH3:4])([CH3:3])[CH3:2].S(OC)(O[CH3:18])(=O)=O>O.CO>[C:1]([O:5][C:6](=[O:13])[C:7](=[N:11][O:12][CH3:18])[C:8]([CH3:10])=[O:9])([CH3:4])([CH3:2])[CH3:3]
|
Name
|
Na2CO2
|
Quantity
|
215 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C(C(=O)C)=NO)=O
|
Name
|
|
Quantity
|
2200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
475 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
255 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
15 hours at room temperature, the mixture is filtered
|
Duration
|
15 h
|
Type
|
EXTRACTION
|
Details
|
The filtrate is extracted 3 times with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to obtain the heading compound
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(C(C(=O)C)=NOC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |